Magnesium tert-butoxide

Catalog No.
S785764
CAS No.
32149-57-8
M.F
C4H10MgO
M. Wt
98.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium tert-butoxide

CAS Number

32149-57-8

Product Name

Magnesium tert-butoxide

IUPAC Name

magnesium;2-methylpropan-2-olate

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

The exact mass of the compound Magnesium tert-butoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium tert-butoxide is a sterically hindered, non-nucleophilic alkaline earth metal alkoxide widely procured as a mild base, a homogeneous catalyst, and a volatile precursor for materials science. Unlike simpler magnesium alkoxides that form intractable polymeric solids, the bulky tert-butyl ligands in Mg(OtBu)2 disrupt extensive intermolecular coordination, resulting in a compound that maintains solubility in aprotic organic solvents such as THF and toluene. This unique structural feature, combined with the mild Lewis acidity of the Mg2+ cation, makes it a highly valuable reagent for selective deprotonation in complex organic synthesis, a biocompatible initiator for the ring-opening polymerization (ROP) of cyclic esters, and a low-temperature precursor for the chemical vapor deposition (CVD) of high-purity magnesium oxide (MgO) films [1].

Attempting to substitute magnesium tert-butoxide with cheaper analogs like magnesium ethoxide (Mg(OEt)2) or stronger bases like potassium tert-butoxide (KOtBu) frequently results in process failures. Magnesium ethoxide forms highly cross-linked coordination polymers that are effectively insoluble in non-polar solvents, forcing manufacturers to rely on heterogeneous slurry reactions that suffer from poor reproducibility and extended reaction times. Conversely, substituting with KOtBu introduces a monovalent alkali metal and a significantly stronger basicity that can trigger unwanted side reactions, such as ether cleavage or premature degradation of sensitive functional groups. Furthermore, in thin-film deposition, lighter alkoxides like Mg(OEt)2 lack the clean, low-temperature isobutylene elimination pathway of Mg(OtBu)2, leading to higher thermal budgets and unacceptable carbon contamination in the final metal oxide layer [1].

Superior Solubility in Aprotic Solvents via Steric Disruption

The processability of magnesium alkoxides is heavily dependent on their aggregation state. While magnesium ethoxide forms a dense, insoluble 3D polymeric network, the bulky tert-butyl groups in Mg(OtBu)2 restrict aggregation to soluble oligomeric structures (e.g., tetramers or hexamers). Consequently, Mg(OtBu)2 is readily soluble in solvents like THF, toluene, and heptane, whereas Mg(OEt)2 exhibits negligible solubility (<0.1 g/L) in these aprotic media [1].

Evidence DimensionSolubility in aprotic organic solvents (e.g., toluene, THF)
Target Compound DataSoluble, forms homogeneous oligomeric solutions
Comparator Or BaselineMagnesium ethoxide (Mg(OEt)2): Insoluble (<0.1 g/L), forms heterogeneous slurries
Quantified DifferenceOrders of magnitude higher solubility for Mg(OtBu)2 in non-polar media
ConditionsStandard ambient temperature and pressure in anhydrous aprotic solvents

Enables homogeneous reaction conditions, ensuring predictable kinetics and eliminating the engineering challenges of handling abrasive or inconsistent slurries in scaled-up manufacturing.

Lower Thermal Budget for High-Purity MgO Deposition

In vapor-phase deposition of MgO, the precursor must volatilize and decompose cleanly. Mg(OtBu)2 undergoes a facile thermal decomposition via a cyclic transition state, eliminating isobutylene and water to form MgO at temperatures as low as 250-300 °C. In contrast, magnesium ethoxide requires significantly higher temperatures (>350-400 °C) for decomposition and often undergoes complex bond cleavage that leaves residual carbon contamination in the film [1].

Evidence DimensionDecomposition temperature and pathway to MgO
Target Compound Data~250-300 °C, clean isobutylene elimination
Comparator Or BaselineMagnesium ethoxide (Mg(OEt)2): >350 °C, complex cleavage with higher carbon residue
Quantified Difference~50-100 °C reduction in decomposition temperature with improved film purity
ConditionsThermogravimetric analysis (TGA) and CVD reactor conditions under inert atmosphere

Crucial for semiconductor and advanced coating procurement, where lowering the thermal budget protects sensitive substrates and high purity is required for dielectric performance.

High Regioselectivity and Functional Group Tolerance in API Synthesis

For the deprotonation of complex pharmaceutical intermediates, base selection dictates yield and impurity profiles. Mg(OtBu)2 acts as a strict Brønsted base; its steric bulk prevents it from acting as a nucleophile. When compared to Mg(OEt)2, which readily participates in transesterification, or KOtBu, which is excessively strong and can cause side reactions, Mg(OtBu)2 provides highly selective enolization. It facilitates clean C-C bond formation without degrading sensitive ester or halogenated moieties [1].

Evidence DimensionNucleophilic side reactions (e.g., transesterification)
Target Compound DataNegligible nucleophilicity, high deprotonation selectivity
Comparator Or BaselineMagnesium ethoxide (Mg(OEt)2): Active nucleophile, causes transesterification
Quantified DifferenceNear-total elimination of nucleophilic degradation pathways
ConditionsBase-mediated enolization or condensation reactions in complex organic synthesis

Maximizes yield and simplifies downstream purification in multi-step pharmaceutical manufacturing by preventing the formation of closely related nucleophilic byproducts.

Superior Control in Ring-Opening Polymerization (ROP) of Lactides

The production of medical-grade polylactide (PLA) requires initiators that are both highly active and non-toxic. Mg(OtBu)2 serves as a highly effective, biocompatible initiator for the ROP of lactides, achieving high conversions (up to 85%) and producing polymers with controlled, high molecular weights (e.g., >80 kg/mol). This performance positions it as a superior, heavy-metal-free alternative to traditional toxic tin-based catalysts (like Sn(Oct)2) or less active calcium-based initiators, making it ideal for pharmaceutical and medical device applications [1].

Evidence DimensionPolymerization activity and biocompatibility
Target Compound DataHigh activity, yields >80 kg/mol PLA, biocompatible
Comparator Or BaselineSn(Oct)2 (High activity but highly toxic heavy metal) and Ca-alkoxides (Lower activity)
Quantified DifferenceMatches the high conversion rates of toxic tin catalysts while eliminating heavy metal toxicity risks
ConditionsRing-opening polymerization of L-lactide or D,L-lactide in solution or bulk

Essential for the procurement of catalysts in the biomedical polymer industry, where strict regulatory limits on heavy metal residues enforce the use of biocompatible alternatives.

Homogeneous Catalysis and API Synthesis

Ideal for multi-step pharmaceutical manufacturing where a mild, non-nucleophilic base is required for selective deprotonation (e.g., enolate formation) without triggering transesterification or degrading sensitive functional groups [1].

Chemical Vapor Deposition (CVD) of High-Purity MgO Films

Chosen over lighter alkoxides for the deposition of high-purity magnesium oxide dielectric layers or protective coatings, owing to its lower decomposition temperature and clean elimination of volatile byproducts [1].

Medical-Grade Polylactide (PLA) Manufacturing

Procured as a biocompatible initiator for the ring-opening polymerization of cyclic esters, replacing toxic tin-based catalysts in the production of biodegradable sutures, implants, and drug delivery systems [1].

Advanced Sol-Gel Processing

Utilized in materials science for synthesizing specialized magnesium silicate or mixed-metal oxide ceramics, where its solubility in organic solvents allows for precise, molecular-level mixing with other metal alkoxides [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.0582066 g/mol

Monoisotopic Mass

98.0582066 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (62.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (37.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

32149-57-8

Dates

Last modified: 08-15-2023

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